Cas no 2138304-82-0 (3-Buten-2-one, 1-[(1R,3S)-3-aminocyclopentyl]-, rel-)
![3-Buten-2-one, 1-[(1R,3S)-3-aminocyclopentyl]-, rel- structure](https://www.kuujia.com/scimg/cas/2138304-82-0x500.png)
3-Buten-2-one, 1-[(1R,3S)-3-aminocyclopentyl]-, rel- Chemical and Physical Properties
Names and Identifiers
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- 3-Buten-2-one, 1-[(1R,3S)-3-aminocyclopentyl]-, rel-
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- Inchi: 1S/C9H15NO/c1-2-9(11)6-7-3-4-8(10)5-7/h2,7-8H,1,3-6,10H2/t7-,8+/m1/s1
- InChI Key: BSILXNPGOUPUAG-SFYZADRCSA-N
- SMILES: C([C@@H]1CC[C@H](N)C1)C(=O)C=C
3-Buten-2-one, 1-[(1R,3S)-3-aminocyclopentyl]-, rel- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796606-0.1g |
rac-1-[(1R,3S)-3-aminocyclopentyl]but-3-en-2-one |
2138304-82-0 | 95% | 0.1g |
$1119.0 | 2024-05-22 | |
Enamine | EN300-796606-0.05g |
rac-1-[(1R,3S)-3-aminocyclopentyl]but-3-en-2-one |
2138304-82-0 | 95% | 0.05g |
$1068.0 | 2024-05-22 | |
Enamine | EN300-796606-10.0g |
rac-1-[(1R,3S)-3-aminocyclopentyl]but-3-en-2-one |
2138304-82-0 | 95% | 10.0g |
$5467.0 | 2024-05-22 | |
Enamine | EN300-796606-0.5g |
rac-1-[(1R,3S)-3-aminocyclopentyl]but-3-en-2-one |
2138304-82-0 | 95% | 0.5g |
$1221.0 | 2024-05-22 | |
Enamine | EN300-796606-0.25g |
rac-1-[(1R,3S)-3-aminocyclopentyl]but-3-en-2-one |
2138304-82-0 | 95% | 0.25g |
$1170.0 | 2024-05-22 | |
Enamine | EN300-796606-1.0g |
rac-1-[(1R,3S)-3-aminocyclopentyl]but-3-en-2-one |
2138304-82-0 | 95% | 1.0g |
$1272.0 | 2024-05-22 | |
Enamine | EN300-796606-2.5g |
rac-1-[(1R,3S)-3-aminocyclopentyl]but-3-en-2-one |
2138304-82-0 | 95% | 2.5g |
$2492.0 | 2024-05-22 | |
Enamine | EN300-796606-5.0g |
rac-1-[(1R,3S)-3-aminocyclopentyl]but-3-en-2-one |
2138304-82-0 | 95% | 5.0g |
$3687.0 | 2024-05-22 |
3-Buten-2-one, 1-[(1R,3S)-3-aminocyclopentyl]-, rel- Related Literature
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on 3-Buten-2-one, 1-[(1R,3S)-3-aminocyclopentyl]-, rel-
Comprehensive Overview of 3-Buten-2-one, 1-[(1R,3S)-3-aminocyclopentyl]-, rel- (CAS No. 2138304-82-0)
The compound 3-Buten-2-one, 1-[(1R,3S)-3-aminocyclopentyl]-, rel- (CAS No. 2138304-82-0) is a chiral organic molecule featuring a cyclopentylamine backbone conjugated with a butenone moiety. Its unique stereochemistry, denoted by the rel-(1R,3S) configuration, makes it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both amine and α,β-unsaturated ketone functional groups enables diverse reactivity, including Michael additions and reductive aminations, which are pivotal in drug discovery.
In recent years, the demand for chiral building blocks like 3-Buten-2-one, 1-[(1R,3S)-3-aminocyclopentyl]-, rel- has surged due to their role in synthesizing enantioselective catalysts and bioactive molecules. Researchers frequently search for "CAS 2138304-82-0 applications" or "chiral amine derivatives in drug design," reflecting its relevance in modern medicinal chemistry. The compound's structural flexibility aligns with trends in fragment-based drug discovery (FBDD), where small molecules are optimized for target binding.
From a synthetic perspective, the 3-Buten-2-one scaffold is notable for its potential in click chemistry and bioorthogonal reactions, addressing the growing interest in "green chemistry alternatives." Its compatibility with sustainable solvents and mild reaction conditions positions it as an eco-friendly option for industrial applications. Analytical techniques such as HPLC and NMR are commonly employed to verify the purity and stereochemical integrity of this compound.
The pharmacokinetic properties of rel-(1R,3S)-3-aminocyclopentyl derivatives are another hot topic, with queries like "amine-containing metabolites" trending in scientific databases. Studies suggest that such structures may enhance blood-brain barrier permeability, making them candidates for central nervous system (CNS) therapeutics. However, rigorous ADME/Tox profiling is essential to evaluate their viability.
In material science, the α,β-unsaturated ketone group in CAS 2138304-82-0 offers opportunities for polymer crosslinking and smart material development. Searches for "functionalized cyclopentanes" highlight its utility in designing self-healing polymers and conductive coatings. This multidisciplinary applicability underscores the compound's versatility beyond traditional organic synthesis.
To ensure reproducibility, suppliers often provide 3-Buten-2-one, 1-[(1R,3S)-3-aminocyclopentyl]-, rel- with detailed certificates of analysis (CoA), including chiral purity (>98% ee) and residual solvent data. Quality control is critical, as impurities could affect downstream reactions in high-throughput screening (HTS) platforms. Regulatory compliance with REACH and GMP standards further enhances its marketability.
Emerging trends in AI-driven molecular design have also spotlighted this compound. Machine learning models trained on chiral amine libraries frequently identify similar structures for virtual screening. Queries like "computational prediction of amine reactivity" demonstrate the intersection of synthetic chemistry and digital innovation.
In summary, 3-Buten-2-one, 1-[(1R,3S)-3-aminocyclopentyl]-, rel- (CAS No. 2138304-82-0) bridges gaps between academia and industry, offering solutions for drug development, sustainable chemistry, and advanced materials. Its stereochemical precision and functional diversity ensure its continued prominence in scientific literature and commercial catalogs.
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